molecular formula C10H12ClNO2S B10965894 3-chloro-N-cyclopropyl-2-methylbenzenesulfonamide

3-chloro-N-cyclopropyl-2-methylbenzenesulfonamide

Cat. No.: B10965894
M. Wt: 245.73 g/mol
InChI Key: LRZVXXWHQKSIRB-UHFFFAOYSA-N
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Description

3-Chloro-N-cyclopropyl-2-methyl-1-benzenesulfonamide is a chemical compound with the molecular formula C10H12ClNO2S. It is known for its applications in various fields, including medicinal chemistry and industrial processes. The compound features a benzenesulfonamide core with a chloro, cyclopropyl, and methyl substituent, making it a versatile molecule for different chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-cyclopropyl-2-methyl-1-benzenesulfonamide typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of 3-chloro-N-cyclopropyl-2-methyl-1-benzenesulfonamide may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The use of automated systems and continuous flow processes can further enhance the production capabilities .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-cyclopropyl-2-methyl-1-benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

    Oxidizing Agents: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Catalysts: Palladium catalysts are often used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains .

Mechanism of Action

The mechanism of action of 3-chloro-N-cyclopropyl-2-methyl-1-benzenesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like carbonic anhydrase IX, which is overexpressed in certain cancer cells. By binding to the active site of the enzyme, the compound disrupts its function, leading to reduced cell proliferation and induction of apoptosis in cancer cells . The pathways involved include modulation of pH and metabolic processes within the tumor microenvironment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-N-cyclopropyl-2-methyl-1-benzenesulfonamide is unique due to its combination of substituents, which confer specific chemical reactivity and biological activity. The presence of the chloro, cyclopropyl, and methyl groups allows for diverse applications in synthetic chemistry and medicinal research .

Properties

Molecular Formula

C10H12ClNO2S

Molecular Weight

245.73 g/mol

IUPAC Name

3-chloro-N-cyclopropyl-2-methylbenzenesulfonamide

InChI

InChI=1S/C10H12ClNO2S/c1-7-9(11)3-2-4-10(7)15(13,14)12-8-5-6-8/h2-4,8,12H,5-6H2,1H3

InChI Key

LRZVXXWHQKSIRB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NC2CC2

Origin of Product

United States

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